molecular formula C11H10N3O2+ B14207206 3-(Ethoxycarbonyl)-1H-indole-2-diazonium CAS No. 746597-93-3

3-(Ethoxycarbonyl)-1H-indole-2-diazonium

Cat. No.: B14207206
CAS No.: 746597-93-3
M. Wt: 216.22 g/mol
InChI Key: PCVBBVPSSDBLSF-UHFFFAOYSA-O
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Description

3-(Ethoxycarbonyl)-1H-indole-2-diazonium is a diazonium compound derived from indole, a heterocyclic aromatic organic compound. The presence of the ethoxycarbonyl group at the 3-position and the diazonium group at the 2-position of the indole ring makes this compound unique. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)-1H-indole-2-diazonium typically involves the diazotization of 3-(Ethoxycarbonyl)-1H-indole. This process can be achieved by treating 3-(Ethoxycarbonyl)-1H-indole with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is usually carried out at low temperatures (0-5°C) to stabilize the diazonium salt.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale diazotization reactions under controlled conditions to ensure safety and yield. The use of continuous flow reactors could be advantageous in industrial settings to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)-1H-indole-2-diazonium undergoes several types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.

Common Reagents and Conditions

    Sandmeyer Reactions: Copper(I) chloride or bromide, potassium iodide, and copper(I) cyanide are commonly used reagents.

    Azo Coupling: Phenols and aromatic amines in alkaline conditions.

    Reduction: Sodium sulfite or stannous chloride in acidic conditions.

Major Products Formed

    Substitution Products: Halogenated indoles, cyanated indoles.

    Azo Compounds: Azo dyes and pigments.

    Hydrazine Derivatives: Hydrazino-indoles.

Scientific Research Applications

3-(Ethoxycarbonyl)-1H-indole-2-diazonium has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: Potential use in the modification of biomolecules through diazonium coupling reactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive indole derivatives.

    Industry: Utilized in the production of azo dyes, which are important in textile and printing industries.

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)-1H-indole-2-diazonium primarily involves its ability to form reactive intermediates, such as nitrenes and radicals, through the loss of nitrogen gas. These intermediates can then participate in various chemical reactions, including substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner.

Comparison with Similar Compounds

Similar Compounds

    3-(Ethoxycarbonyl)-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a diazonium group.

    3-(Ethoxycarbonyl)-1H-indole-2-amine: Contains an amine group at the 2-position instead of a diazonium group.

    3-(Ethoxycarbonyl)-1H-indole-2-thiol: Features a thiol group at the 2-position.

Uniqueness

The presence of the diazonium group in 3-(Ethoxycarbonyl)-1H-indole-2-diazonium makes it highly reactive and versatile in organic synthesis. This reactivity allows for the formation of a wide range of derivatives through substitution and coupling reactions, which is not as easily achievable with the similar compounds listed above.

Properties

CAS No.

746597-93-3

Molecular Formula

C11H10N3O2+

Molecular Weight

216.22 g/mol

IUPAC Name

3-ethoxycarbonyl-1H-indole-2-diazonium

InChI

InChI=1S/C11H9N3O2/c1-2-16-11(15)9-7-5-3-4-6-8(7)13-10(9)14-12/h3-6H,2H2,1H3/p+1

InChI Key

PCVBBVPSSDBLSF-UHFFFAOYSA-O

Canonical SMILES

CCOC(=O)C1=C(NC2=CC=CC=C21)[N+]#N

Origin of Product

United States

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